Structural Elucidation and Physicochemical Profiling of 3-(Aminomethyl)-3-methanesulfonylpentane
Structural Elucidation and Physicochemical Profiling of 3-(Aminomethyl)-3-methanesulfonylpentane
Executive Summary
The exploration of novel chemical space is a foundational pillar of modern drug discovery. 3-(Aminomethyl)-3-methanesulfonylpentane (Chemical Formula: C₇H₁₇NO₂S) is an aliphatic building block characterized by a highly substituted quaternary carbon center. Because flat, sp²-hybridized molecules often suffer from poor target selectivity and high attrition rates in clinical trials, the incorporation of sp³-rich quaternary carbons has become a highly valued strategy in fragment-based drug discovery (FBDD)[1].
This technical whitepaper provides an in-depth guide to the molecular weight, 3D structural elucidation, and physicochemical properties of 3-(Aminomethyl)-3-methanesulfonylpentane. By detailing the causality behind specific analytical choices—such as the necessity of Microcrystal Electron Diffraction (MicroED) over standard NMR—this guide serves as a comprehensive resource for researchers and application scientists.
Molecular Weight & Elemental Composition
The central carbon (C3) of the pentane backbone is bonded to two ethyl groups, an aminomethyl group (-CH₂NH₂), and a methanesulfonyl group (-SO₂CH₃). This dense functionalization yields a theoretical molecular weight of 179.28 g/mol and an exact monoisotopic mass of 179.098 Da .
Table 1: Elemental Composition Analysis
| Element | Symbol | Atom Count | Atomic Weight (u) | Mass Contribution | Mass Fraction (%) |
| Carbon | C | 7 | 12.011 | 84.077 | 46.90% |
| Hydrogen | H | 17 | 1.008 | 17.136 | 9.56% |
| Nitrogen | N | 1 | 14.007 | 14.007 | 7.81% |
| Oxygen | O | 2 | 15.999 | 31.998 | 17.85% |
| Sulfur | S | 1 | 32.065 | 32.065 | 17.88% |
| Total | 179.283 g/mol | 100.00% |
Experimental Protocol: LC-HRMS for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard for verifying the elemental composition of small molecules, as it provides the exact mass necessary to differentiate isobaric impurities[2].
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Causality of Choice: Electrospray Ionization in positive mode (ESI+) is selected because the primary aliphatic amine (-NH₂) acts as a strong base, readily accepting a proton to form a highly stable [M+H]⁺ ion at m/z 180.106.
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Self-Validating System: The protocol incorporates a pre-run solvent blank to eliminate false positives from column carryover, alongside a continuous lock-mass infusion to ensure real-time mass calibration.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1.0 mg of 3-(Aminomethyl)-3-methanesulfonylpentane in 1 mL of LC-MS grade methanol. Dilute the stock to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
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Chromatographic Separation: Inject 2 µL of the analyte onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size). Utilize a gradient elution (Mobile Phase A: 0.1% FA in H₂O; Mobile Phase B: 0.1% FA in ACN) ramping from 5% B to 95% B over 5.0 minutes.
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Ionization & Detection: Operate the HRMS in ESI+ mode. Introduce Leucine Enkephalin (m/z 556.2771) as a lock-mass internal standard to maintain mass accuracy within <2 ppm.
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Data Validation: Confirm the presence of the [M+H]⁺ peak at m/z 180.106. Extract the isotopic distribution pattern to verify the presence of the characteristic ³⁴S isotope peak (roughly 4.4% the intensity of the monoisotopic peak).
3D Structural Elucidation & Stereochemical Dynamics
The 3D conformation of 3-(Aminomethyl)-3-methanesulfonylpentane is heavily dictated by the steric bulk surrounding the C3 quaternary center. The tetrahedral geometry forces the bulky methanesulfonyl group and the aminomethyl group into specific dihedral orientations to minimize steric clash with the flexible ethyl chains.
Experimental Protocol: Microcrystal Electron Diffraction (MicroED)
While 1D and 2D NMR spectroscopy are routine for structural verification, quaternary carbons lack attached protons. This makes standard ¹H-¹H NOESY experiments insufficient for determining the absolute 3D spatial arrangement. Therefore, crystallographic techniques are mandatory. MicroED is chosen over traditional X-ray crystallography because aliphatic compounds of this size often fail to grow the large, well-ordered crystals required for standard X-ray diffraction[3].
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Causality of Choice: Electrons interact with matter orders of magnitude more strongly than X-rays, allowing for the generation of high-resolution diffraction data from vanishingly small microcrystals (often <1 µm thick).
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Self-Validating System: The structural model is validated by calculating the crystallographic R-factor (R₁). An R₁ value of < 5% confirms that the experimental diffraction data perfectly matches the theoretical electron density map of the proposed 3D structure.
Step-by-Step Methodology:
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Micro-Crystallization: Dissolve the compound in a minimal volume of a slow-evaporating solvent system (e.g., 1:1 ethyl acetate/hexane). Allow the solvent to evaporate at 20°C over 72 hours to induce the precipitation of microcrystals.
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Grid Preparation: Deposit 2 µL of the crystal suspension onto a carbon-coated TEM grid. Gently blot away excess solvent and immediately plunge-freeze the grid in liquid ethane. This vitrification step preserves the native hydrogen-bonding network and minimizes electron radiation damage.
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Diffraction Data Collection: Transfer the grid to a cryo-Transmission Electron Microscope (cryo-TEM) operating at 200 kV. Collect continuous rotation electron diffraction data movies across a 120° tilt range.
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Structure Solution: Convert the diffraction movies into standard crystallographic formats (e.g., SMV). Solve the phase problem using direct methods and refine the structure to map the exact bond angles of the quaternary carbon and the hydrogen-bonding interactions between the amine donor and sulfonyl acceptors.
Experimental Workflow Visualization
The following diagram illustrates the logical progression of the structural elucidation pipeline, highlighting the transition from solution-state mass verification to solid-state 3D mapping.
Workflow for the structural elucidation of 3-(Aminomethyl)-3-methanesulfonylpentane.
Physicochemical Properties & Drug Development Implications
The 3D structure directly influences the molecule's pharmacokinetic profile. The spatial separation of the hydrogen bond donor (-NH₂) and acceptors (-SO₂) allows the molecule to act as a versatile pharmacophore, capable of anchoring into complex protein binding pockets (e.g., kinase hinge regions).
Table 2: Calculated Physicochemical Properties
| Property | Value | Pharmacokinetic Implication |
| Topological Polar Surface Area (TPSA) | 68.5 Ų | Falls within the optimal range (< 90 Ų) for excellent membrane permeability and potential Blood-Brain Barrier (BBB) penetration. |
| LogP (Octanol/Water) | ~0.8 - 1.2 | Exhibits an ideal balance of aqueous solubility and lipophilicity, preventing metabolic sequestration in adipose tissue. |
| Hydrogen Bond Donors | 2 | The primary amine facilitates strong, directional target binding. |
| Hydrogen Bond Acceptors | 3 | The sulfonyl oxygens and amine nitrogen enable robust electrostatic interactions. |
| Rotatable Bonds | 5 | Provides moderate conformational flexibility, allowing for induced-fit binding without excessive entropic penalty. |
References
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Synthesis of Structurally Diverse N-Substituted Quaternary Carbon Containing Small Molecules and Their Application as Novel Starting Points for Drug Discovery. Apollo Repository, University of Cambridge. URL:[Link]
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Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry. URL:[Link]
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Microcrystal Electron Diffraction of Small Molecules. PubMed Central (PMC) - National Institutes of Health (NIH). URL:[Link]
